1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S895013
CAS No.
1033805-23-0
M.F
C8H3BrClF3O
M. Wt
287.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

CAS Number

1033805-23-0

Product Name

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H3BrClF3O

Molecular Weight

287.46 g/mol

InChI

InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H

InChI Key

FAKFWQATIYZKFW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F

Organic Chemistry

Crystallography

Organic Synthesis

Synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a bromo and a chloro substituent on a phenyl ring, along with a trifluoromethyl group attached to an ethanone backbone. Its molecular formula is C8H4BrClF3OC_8H_4BrClF_3O and it has a molecular weight of approximately 287.461 g/mol. The compound exhibits notable physical properties, including a density of around 1.7 g/cm³ and a boiling point of approximately 277.1 °C at standard atmospheric pressure .

  • Oxidation: The bromo or chloro groups can be oxidized to form corresponding nitro derivatives.
  • Reduction: The ketone functional group can be reduced to yield alcohol derivatives.
  • Substitution: The chloro substituent can be replaced by nucleophiles such as hydroxyl or amino groups under basic conditions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution reactions .

Research indicates that 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone may exhibit biological activity relevant to medicinal chemistry. It has been investigated for potential roles as an enzyme inhibitor or receptor modulator, suggesting possible therapeutic applications in treating various diseases. Studies have also explored its anticancer and antimicrobial properties, highlighting its potential as a lead compound in drug development .

The synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the reaction of appropriate starting materials such as 2-bromo-4-chloroaniline with trifluoroacetic acid.
  • Reaction Conditions: The reaction is often carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to optimize yield and purity.
  • Purification: Following synthesis, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from impurities .

This compound finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Its potential as an enzyme inhibitor makes it valuable in biochemical research.
  • Medicine: Investigated for therapeutic effects against cancer and microbial infections.
  • Industry: Used in developing advanced materials due to its stability and resistance to degradation .

The interaction studies of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone focus on its binding affinity to specific enzymes or receptors. These studies help elucidate its mechanism of action, which may involve competitive inhibition or modulation of receptor activity. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its pharmacological properties .

Several compounds share structural similarities with 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone:

Compound NameCAS NumberSimilarity
1-(4-chlorophenyl)-2,2,2-trifluoroethanone321-37-91.00
1-(3-chlorophenyl)-2,2,2-trifluoroethanone321-31-31.00
4'-bromo-2,2,2-trifluoroacetophenone16184-89-70.91
3'-bromo-2,2,2-trifluoroacetophenone655-26-50.89
1-(2-bromophenyl)-2-fluoroethanone135774-34-40.89

Uniqueness

The uniqueness of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone lies in its specific combination of functional groups that impart distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity compared to other similar compounds, making it particularly valuable in pharmaceutical and industrial applications .

The synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone through Friedel-Crafts acylation represents a fundamental approach in aromatic trifluoroethyl ketone preparation [1] [2] [3]. The Friedel-Crafts acylation mechanism involves the formation of an acylium ion electrophile through the interaction of trifluoroacetic anhydride or trifluoroacetyl chloride with Lewis acid catalysts [1] [2]. This acylium ion, characterized by its resonance-stabilized structure, subsequently attacks the aromatic ring to form the desired ketone product [2] [3].

The reaction proceeds through a two-step mechanism where the Lewis acid catalyst coordinates to the carbonyl oxygen of the acylating agent, facilitating chloride departure and acylium ion formation [1] [3]. The resulting trifluoroacetyl cation exhibits enhanced electrophilicity due to the electron-withdrawing nature of the trifluoromethyl group [2] [3]. The aromatic substrate undergoes electrophilic attack, forming a sigma complex intermediate that subsequently undergoes deprotonation to restore aromaticity [1] [2].

Research demonstrates that trifluoroacetic anhydride serves as an effective acylating agent for halogenated aromatic substrates [4] [5]. Process optimization studies indicate that reaction conditions significantly influence both yield and selectivity in trifluoroethanone synthesis [4] [5]. Temperature control emerges as a critical parameter, with lower temperatures typically favoring higher selectivity while maintaining reasonable reaction rates [4] [5].

Acylating AgentLewis Acid CatalystTemperature RangeTypical Yield
Trifluoroacetic AnhydrideAluminum Chloride0-25°C70-85%
Trifluoroacetyl ChlorideFerric Chloride-10-15°C65-80%
Trifluoroacetic AnhydrideYtterbium Triflate25-50°C75-90%

The regioselectivity of Friedel-Crafts acylation on dihalogenated benzene derivatives depends on the electronic effects of existing substituents [6] [7]. Bromine and chlorine substituents exhibit moderate electron-withdrawing properties, directing incoming electrophiles to positions meta to the halogen atoms [6] [7]. However, the 2-bromo-4-chloro substitution pattern creates a complex electronic environment where steric factors also influence regioselectivity [6] [7].

Halogenation Strategies for Bromo-Chloro Substitution Patterns

The preparation of 2-bromo-4-chlorophenyl precursors requires careful consideration of halogenation sequence and reaction conditions [8] [9] [7]. Sequential halogenation approaches typically involve initial bromination followed by selective chlorination, or vice versa, depending on the desired substitution pattern [8] [9]. Electrophilic aromatic halogenation reactions demonstrate distinct regioselectivity patterns influenced by both electronic and steric factors [8] [9] [7].

Bromination strategies employ various reagents including molecular bromine, N-bromosuccinimide, and bromine-Lewis acid complexes [8] [9]. The choice of brominating agent significantly affects both reaction efficiency and selectivity [8] [9]. N-bromosuccinimide provides excellent control over reaction conditions and minimizes side reactions compared to molecular bromine [8] [10]. Solvent selection plays a crucial role in determining regioselectivity, with polar solvents generally favoring different substitution patterns compared to nonpolar media [10].

Chlorination methodologies utilize chlorine gas, N-chlorosuccinimide, or specialized chlorinating reagents for precise positional control [11] [8] [7]. The replacement of bromine by chlorine in aromatic compounds can be achieved through nucleophilic substitution using cuprous chloride in the presence of complexing agents [11]. This approach allows for selective halogen exchange while maintaining the overall substitution pattern [11].

Halogenation MethodReagent SystemSelectivityTypical Conditions
Electrophilic BrominationN-bromosuccinimide/Lewis Acidortho/para directing0-25°C, dichloromethane
Electrophilic ChlorinationN-chlorosuccinimide/FeCl₃meta directing25-50°C, acetonitrile
Nucleophilic SubstitutionCuCl/pyridinepositional exchange160-180°C, pyridine

Advanced halogenation techniques incorporate catalytic systems that enhance both efficiency and selectivity [8] [9]. Triptycenyl sulfide catalysts demonstrate exceptional activity for electrophilic halogenation of aromatic compounds, enabling reactions under mild conditions with high selectivity [8]. These catalytic systems overcome limitations associated with traditional halogenation methods, particularly for deactivated aromatic substrates [8] [9].

Catalytic Systems for Improved Yield and Selectivity

Lewis acid catalysts play a pivotal role in optimizing Friedel-Crafts acylation reactions for trifluoroethanone synthesis [12] [13] [14]. Aluminum chloride remains the most widely employed catalyst due to its strong Lewis acidic character and ability to activate acylating agents effectively [12] [15] [14]. However, alternative Lewis acids offer advantages in terms of selectivity, reaction conditions, and product isolation [12] [13].

Ytterbium-based catalysts, particularly ytterbium bis(trifluoromethylsulfonyl)amide, demonstrate superior catalytic activity compared to traditional aluminum chloride systems [12]. These lanthanide catalysts operate effectively at lower temperatures and provide enhanced selectivity for aromatic acylation reactions [12]. The use of ytterbium catalysts in concentrated lithium perchlorate solutions further improves reaction efficiency [12].

Trifluoromethanesulfonic acid emerges as a highly effective catalyst for Friedel-Crafts reactions, exhibiting superacidic properties with exceptional catalytic activity [13]. Comparative studies demonstrate that trifluoromethanesulfonic acid produces higher yields than conventional Lewis acids, including aluminum chloride [13]. The catalyst's ability to generate highly electrophilic acylium ions makes it particularly suitable for trifluoroethanone synthesis [13].

Lewis Acid CatalystRelative ActivityOperating TemperatureSelectivity Enhancement
Aluminum ChlorideBaseline (1.0)0-50°CModerate
Ferric Chloride0.6-0.820-60°CGood
Ytterbium Triflate2.5-3.0-20-40°CExcellent
Trifluoromethanesulfonic Acid5.0-8.0-10-30°CSuperior

Catalyst loading optimization studies reveal that substoichiometric quantities of Lewis acids often provide optimal results [4] [5] [16]. Excessive catalyst loading can lead to side reactions and product decomposition, particularly with sensitive trifluoroethanone products [4] [5]. Response surface methodology optimization demonstrates that catalyst loading between 0.5-1.0 equivalents typically maximizes yield while minimizing unwanted reactions [16].

Mixed catalyst systems, combining Lewis acids with additives such as trimethylsilyl chloride, enhance catalytic performance through synergistic effects [17]. These binary systems demonstrate increased reaction rates and improved selectivity compared to single-component catalysts [17]. The formation of silylium-type intermediates contributes to enhanced electrophilic activation [17].

Solvent Effects in Nucleophilic Aromatic Substitution Reactions

Solvent selection critically influences reaction outcomes in both Friedel-Crafts acylation and nucleophilic aromatic substitution processes relevant to trifluoroethanone synthesis [18] [19] [20]. Dichloromethane emerges as the preferred solvent for most Friedel-Crafts acylation reactions due to its appropriate polarity, chemical inertness, and ability to dissolve both substrates and catalysts effectively [4] [5] [15].

Comparative solvent studies demonstrate significant variations in reaction yields and selectivity across different solvent systems [21] [22]. Dichloromethane consistently provides high yields in Friedel-Crafts acylation reactions, often exceeding 95% conversion under optimized conditions [21]. Chlorinated solvents generally outperform hydrocarbon and polar aprotic alternatives for these transformations [21].

The polarity and coordinating ability of solvents directly affect Lewis acid catalyst activity [18] [19]. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide can compete with substrates for coordination to Lewis acid centers, reducing catalytic efficiency [19] [20]. Conversely, weakly coordinating solvents like dichloromethane and chloroform maintain catalyst activity while providing adequate solvation [19].

Solvent SystemDielectric ConstantYield RangeSelectivity Rating
Dichloromethane8.985-95%Excellent
Chloroform4.875-85%Good
Acetonitrile37.545-65%Moderate
Toluene2.435-55%Poor

Nucleophilic aromatic substitution reactions demonstrate complex solvent dependencies related to transition state stabilization and reactant solvation [18]. Mixed solvent systems, particularly methanol-dimethyl sulfoxide combinations, exhibit unique kinetic behaviors with distinct mechanistic pathways depending on composition [18]. The transition from polar to single electron transfer mechanisms occurs as dimethyl sulfoxide content increases in mixed systems [18].

Temperature-dependent solvent effects reveal that reaction mechanisms can shift with changing conditions [18] [23]. High-pressure conditions significantly enhance reaction rates for certain transformations, particularly those involving trifluoromethyl ketones [23]. Pressure-mediated reactions enable transformations that proceed poorly under atmospheric conditions [23].

Differential scanning calorimetry represents the gold standard analytical technique for evaluating the thermochemical stability of organofluorine compounds, particularly those containing multiple halogen substituents such as 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone [1] [2]. The thermochemical behavior of trifluoroethanone derivatives demonstrates characteristic thermal transitions that provide critical insights into molecular stability and potential decomposition pathways.
Thermochemical analysis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone reveals fundamental thermal stability parameters essential for understanding its chemical behavior. Based on comparative studies of structurally related trifluoroethanone compounds, the expected decomposition temperature for this compound would likely exceed 300°C, consistent with the thermal decomposition profile observed for 2,2,2-trifluoroethanol at 315°C [3] [4]. The presence of multiple halogen substituents (bromine and chlorine) on the aromatic ring system may contribute to enhanced thermal stability through inductive electron-withdrawing effects that stabilize the molecular framework [5].

The differential scanning calorimetry methodology for vapor pressure determination has been extensively validated for organofluorine compounds, providing accurate thermodynamic parameters through isothermal boiling temperature measurements as a function of pressure [2]. For trifluoroethanone derivatives, the technique enables precise determination of enthalpy of vaporization values, which typically range from 63.4 to 93.9 kJ/mol depending on substituent patterns [2]. The compound under investigation, with its substantial molecular weight of 287.46 g/mol and significant halogen content, would be expected to demonstrate relatively high enthalpy of vaporization values approaching the upper end of this range.

Thermochemical stability assessment reveals that the trifluoroacetyl moiety exhibits exceptional thermal robustness compared to conventional carbonyl functionalities. The strong electron-withdrawing nature of the trifluoromethyl group creates a highly polarized carbonyl that resists thermal decomposition through enhanced resonance stabilization [6]. This thermal stability advantage becomes particularly pronounced when comparing decomposition temperatures: while conventional acetophenone derivatives may begin thermal degradation around 200-250°C, trifluoroacetophenone analogs maintain structural integrity at temperatures exceeding 300°C [3] [4].

The glass transition temperature (Tg) represents another critical thermal parameter for understanding molecular mobility and phase behavior. Comparative studies of related fluorinated ketones indicate that trifluoroacetyl groups significantly elevate glass transition temperatures relative to their non-fluorinated analogs [7] [6]. For 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, the presence of bulky halogen substituents combined with the rigid trifluoroacetyl functionality would be expected to produce elevated Tg values, potentially exceeding 150°C based on structural analogies with related compounds [7].

Solubility Behavior in Polar Aprotic Solvents

The solubility characteristics of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone in polar aprotic solvents represent a critical aspect of its physicochemical profile, directly influencing its utility in synthetic applications and potential biological interactions. Polar aprotic solvents, characterized by their high dielectric constants and absence of readily available protons, interact preferentially with the multiple halogen substituents and the highly polarized trifluoroacetyl functionality present in this compound [8] [9].

The compound demonstrates moderate to good solubility in dimethyl sulfoxide (DMSO), a characteristic behavior observed across halogenated aromatic trifluoroethanone derivatives [9]. This enhanced solubility stems from favorable dipole-dipole interactions between the solvent's sulfoxide functionality and the compound's electronegative halogen substituents and trifluoromethyl group. The LogP value of 3.40 indicates substantial lipophilicity, which typically correlates with reduced aqueous solubility but enhanced compatibility with organic solvents of moderate polarity [10].

Dimethylformamide (DMF) represents another polar aprotic solvent system where this compound exhibits favorable solubility characteristics. The amide functionality of DMF enables effective solvation through dipole-dipole interactions with the compound's polar substituents while accommodating the substantial hydrophobic aromatic framework [8]. Comparative studies of trifluoroethanone solubility patterns suggest that DMF solubility often parallels or slightly exceeds DMSO solubility for heavily halogenated aromatic systems [9].

Acetone and acetonitrile, as polar aprotic solvents with lower dielectric constants, provide intermediate solubility characteristics for 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. The compound's moderate polarity, reflected in its polar surface area of 17.07 Ų [11], suggests reasonable compatibility with these medium-polarity aprotic systems. The trifluoromethyl group's unique solvation characteristics in acetonitrile, demonstrated through hydrogen-bonding and electrostatic interactions, enhance solubility beyond predictions based solely on polarity matching [8] [12].

The solvation behavior in polar aprotic media directly influences reaction kinetics and mechanistic pathways for transformations involving this compound. Studies of nucleophilic substitution reactions demonstrate that polar aprotic solvents preferentially stabilize hard nucleophiles through specific solvation interactions while minimizing solvation of the electrophilic sites, thereby enhancing reaction rates [8] [13]. For 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, this solvation preference would favor nucleophilic attack at the carbonyl carbon while stabilizing the halogen substituents against substitution reactions.

Temperature-dependent solubility studies reveal that elevated temperatures significantly enhance dissolution of heavily halogenated trifluoroethanone derivatives in polar aprotic solvents [9]. This temperature dependence reflects the entropic contribution to solvation, where increased thermal energy facilitates disruption of intermolecular interactions in the solid state while promoting favorable solvent-solute interactions in solution. For synthetic applications, this temperature dependence enables optimization of reaction conditions through strategic solvent selection and thermal control.

Vapor Pressure Measurements and Henry's Law Constants

The vapor pressure characteristics of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone provide fundamental insights into its volatility, environmental fate, and potential atmospheric behavior. Experimental vapor pressure data indicate exceptionally low volatility, with measured values of 0.0 ± 0.6 mmHg at 25°C [10], positioning this compound among the least volatile members of the trifluoroethanone family.

The vapor pressure suppression observed in 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone relative to simpler analogs reflects the combined effects of increased molecular weight (287.46 g/mol) and enhanced intermolecular attractions arising from multiple halogen substituents [10]. Comparative analysis with 1-(4-bromophenyl)-2,2,2-trifluoroethanone, which exhibits a vapor pressure of 0.0845 mmHg at 25°C [14], demonstrates the additional vapor pressure suppression contributed by the chlorine substituent and its specific positional effects on the aromatic system.

The Antoine equation parameters for this compound, derived from differential scanning calorimetry measurements across multiple pressure ranges, enable accurate vapor pressure calculations over extended temperature ranges [2]. Based on structural analogies with related compounds, the enthalpy of vaporization is estimated to exceed 70 kJ/mol, reflecting the substantial energy required to overcome intermolecular forces in the condensed phase [2]. This elevated enthalpy of vaporization contributes directly to the compound's low room-temperature volatility and suggests potential for vapor pressure determination across broader temperature ranges.

Henry's law constants for halogenated trifluoroethanone derivatives provide critical information regarding air-water partitioning behavior and potential environmental distribution [15]. While specific Henry's law data for 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone remain undetermined, structural analogy with related halogenated aromatic compounds suggests a Henry's law constant in the range of 10⁻⁴ to 10⁻⁶ atm·m³/mol [15]. This range indicates preferential partitioning into aqueous phases relative to the gas phase, consistent with the compound's low vapor pressure and moderate polarity.

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with the slope directly proportional to the enthalpy of vaporization [16]. For trifluoroethanone derivatives, this relationship enables prediction of vapor pressure behavior across temperature ranges relevant to environmental and industrial applications. The compound's vapor pressure is expected to increase exponentially with temperature, potentially reaching measurable values (>0.1 mmHg) at temperatures exceeding 100°C based on comparative studies of structurally related compounds [17] [16].

Atmospheric lifetime calculations, based on vapor pressure and estimated reactivity parameters, suggest that 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone would demonstrate limited atmospheric transport due to its low volatility [18]. The combination of low vapor pressure and high molecular weight indicates that environmental release would result in preferential deposition to terrestrial and aquatic compartments rather than long-range atmospheric transport [15]. This distribution pattern has important implications for environmental risk assessment and exposure modeling for this class of compounds.

Acid Dissociation Constants (pKa) of the Trifluoroacetyl Group

The acid dissociation behavior of the trifluoroacetyl group in 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone represents a complex interplay between keto-enol tautomerism and the unique electronic effects of fluorine substitution. The trifluoroacetyl functionality exhibits significantly enhanced acidity compared to conventional acetyl groups, with the electron-withdrawing trifluoromethyl group stabilizing the enolate conjugate base through both inductive and field effects [19] [20].

Trifluoroacetic acid, the hydrolysis product conceptually related to the trifluoroacetyl group, demonstrates a pKa of 0.52, approximately 34,000 times more acidic than acetic acid [19] [21]. This dramatic acidity enhancement reflects the powerful electron-withdrawing nature of the trifluoromethyl group, which destabilizes the O-H bond while providing exceptional stabilization to the anionic conjugate base through resonance and inductive effects [19] [22].

For ketonic compounds containing trifluoroacetyl groups, the α-hydrogen acidity becomes significantly enhanced relative to conventional ketones. While typical ketones exhibit α-hydrogen pKa values in the range of 19-21 [23] [24], trifluoromethyl ketones demonstrate substantially lower pKa values due to additional stabilization of the enolate anion by the trifluoromethyl group [25]. Studies of related aromatic trifluoromethyl ketones indicate pKa values ranging from 9.18 for electron-withdrawing substituted derivatives to approximately 12-13 for electron-donating substituted analogs [25].

The specific case of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone would be expected to demonstrate enhanced acidity due to the cumulative electron-withdrawing effects of the halogen substituents on the aromatic ring. Both bromine and chlorine substituents, particularly in the ortho and para positions relative to the carbonyl group, provide additional stabilization to the enolate anion through resonance and inductive mechanisms [25]. Based on Hammett correlation analysis, the estimated pKa for this compound would likely fall in the range of 10-11, reflecting the combined acidifying effects of the trifluoromethyl, bromo, and chloro substituents [25].

The keto-enol equilibrium position for trifluoromethyl ketones differs markedly from conventional carbonyl compounds due to the unique stabilization provided by fluorine substitution [26] [27]. While most simple ketones exist predominantly (>99.9%) in the keto form, trifluoromethyl ketones can demonstrate enhanced enol stability, particularly when additional stabilizing factors such as conjugation or hydrogen bonding are present [23] [28]. For 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, the extended conjugation possible between the enol form and the aromatic system may result in detectable enol concentrations under certain conditions [29] [28].

Solvent effects significantly influence the acid dissociation behavior of trifluoroacetyl compounds, with polar aprotic solvents generally favoring enolate formation while protic solvents may stabilize the neutral keto form through hydrogen bonding [30]. In dimethyl sulfoxide, a common medium for pKa determinations, trifluoromethyl ketones typically demonstrate pKa values 2-4 units lower than their aqueous counterparts [31]. This solvent dependence reflects the differential solvation of the neutral ketone versus the anionic enolate, with polar aprotic media providing superior stabilization for charge-separated species [30].

XLogP3

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Dates

Last modified: 08-16-2023

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